(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 377056-11-6
VCID: VC6453988
Molecular Formula: C19H12BrN3O2S
Molecular Weight: 426.29
* For research use only. Not for human or veterinary use.
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile - 377056-11-6](/images/structure/VC6453988.png)
Description |
(E)-3-(benzo[d]13dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule belonging to the class of acrylonitrile derivatives. It features multiple functional groups, including an amino group, a thiazole ring, and a dioxole moiety, which contribute to its chemical properties and potential applications in various scientific fields. This compound is not extensively documented in the available literature, but its structural components suggest potential biological activities similar to those of related compounds. SynthesisThe synthesis of similar acrylonitrile derivatives typically involves multi-step synthetic routes. These may include reactions of acrylonitrile with specific amines and halogenated compounds under controlled conditions such as temperature and solvent choice. Techniques like chromatography are often used for purification. Potential Biological ActivitiesWhile specific data on this compound is limited, related compounds with similar structural features have shown potential in various biological activities:
Research Findings and DataDue to the lack of specific research findings on this compound, we rely on related compounds for insights into potential biological activities. For instance, compounds with similar structures have been evaluated for their anticancer and antioxidant properties. |
---|---|
CAS No. | 377056-11-6 |
Product Name | (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile |
Molecular Formula | C19H12BrN3O2S |
Molecular Weight | 426.29 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Standard InChI | InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ |
Standard InChIKey | BUDGHLDPIRDQJG-UKTHLTGXSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br |
Solubility | not available |
PubChem Compound | 1907868 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume